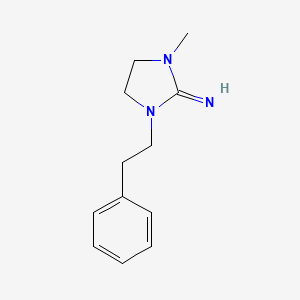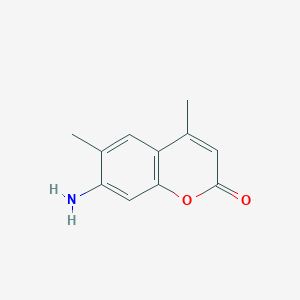
2-(5-Methyl-4-oxo-4H-imidazol-2-yl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methyl-4-oxo-4H-imidazol-2-yl)nicotinic acid is a compound that features a nicotinic acid moiety substituted at the 2-position by a 5-methyl-4-oxo-4H-imidazol-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-4-oxo-4H-imidazol-2-yl)nicotinic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde. The reaction is usually carried out in an aqueous medium at a temperature of around 100°C.
Substitution Reaction: The synthesized imidazole is then subjected to a substitution reaction with nicotinic acid. This step often requires the use of a strong base, such as sodium hydride, to deprotonate the nicotinic acid and facilitate the nucleophilic attack on the imidazole ring.
Oxidation: The final step involves the oxidation of the methyl group on the imidazole ring to form the 4-oxo group. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring,
属性
CAS 编号 |
813430-36-3 |
|---|---|
分子式 |
C10H7N3O3 |
分子量 |
217.18 g/mol |
IUPAC 名称 |
2-(4-methyl-5-oxoimidazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c1-5-9(14)13-8(12-5)7-6(10(15)16)3-2-4-11-7/h2-4H,1H3,(H,15,16) |
InChI 键 |
CSGFVKZOBGBCQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC1=O)C2=C(C=CC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)
![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)


![tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate](/img/structure/B12832851.png)

![2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12832859.png)

